molecular formula C14H30NNa3O6P2 B576867 Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate CAS No. 13973-51-8

Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate

Cat. No.: B576867
CAS No.: 13973-51-8
M. Wt: 439.312
InChI Key: ZFCUMUWHVLBQBF-UHFFFAOYSA-K
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Description

Systematic IUPAC Nomenclature and CAS Registry

Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is systematically named trisodium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate . This name reflects its structural components:

  • Dodecyl group : A 12-carbon alkyl chain attached to the nitrogen atom.
  • Bisphosphonate backbone : A central imino group (C=N) bridging two phosphonate moieties.
  • Trisodium salt : Three sodium ions neutralizing the acidic protons of the phosphonate groups.

The compound is registered under CAS 13973-51-8 and EINECS 237-755-2 .

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₃₀NNa₃O₆P₂ , with a computed molecular weight of 439.31 g/mol . This includes:

Component Contribution to Formula Contribution to Weight
Dodecyl group C₁₂H₂₅ 173.34 g/mol
Nitrogen N 14.01 g/mol
Phosphonate moieties 2P, 6O, 2H, 2CH₂ 121.96 g/mol
Sodium ions 3Na 68.97 g/mol

Stereochemical Configuration and Isomerism

The compound lacks stereogenic centers. The nitrogen in the imino group (C=N) is sp² hybridized, preventing tetrahedral coordination. The dodecyl chain adopts a linear conformation, and the phosphonate groups are symmetrically arranged. No optical isomers or geometric isomers are reported.

Crystallographic Characterization (XRD/X-ray Diffraction Data)

No X-ray diffraction data for this specific compound is available in the provided sources. However, structural analogs like [(dodecylimino)bis(methylene)]bisphosphonic acid (CAS 5995-33-5) share similar backbone features, suggesting comparable packing motifs in the solid state.

Comparative Analysis with Related Bisphosphonate Structures

This compound differs from other bisphosphonates in its hydrophobic alkyl chain and structural simplicity. Below is a comparative analysis:

Compound CAS Number Molecular Formula Key Structural Features
This compound 13973-51-8 C₁₄H₃₀NNa₃O₆P₂ Dodecyl alkyl chain, symmetrical phosphonate groups, sodium counterions
Zoledronate trisodium 23725076 C₂₅H₃₉N₁₀Na₁₅O₃₇P₁₀ Imidazole ring, hydroxyapatite-binding side chain, complex polyphosphate structure
Etidronate trisodium 2666-14-0 C₂H₅Na₃O₇P₂ Hydroxyethylidene bisphosphonate, no alkyl chain, simpler backbone
Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate 94230-68-9 C₁₄H₂₉K₃NO₆P₂ Potassium counterions, identical backbone to trisodium analog

This compound’s dodecyl chain enhances lipophilicity compared to smaller bisphosphonates like etidronate, potentially influencing binding kinetics.

Properties

IUPAC Name

trisodium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H33NO6P2.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCUMUWHVLBQBF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30NNa3O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930571
Record name Trisodium ({dodecyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate
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Molecular Weight

439.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13973-51-8
Record name Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium ({dodecyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate
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Record name Trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate
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Biological Activity

Trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in agriculture as a chelating agent, but emerging research indicates it may have broader implications in medicinal chemistry, particularly in antimicrobial and anticancer properties.

  • Chemical Formula : C₁₂H₁₈N₃Na₃O₆P₂
  • Molecular Weight : 377.2 g/mol
  • Structure : The compound features a dodecyl chain which enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also shown promise in preliminary studies as an anticancer agent. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated cytotoxic effects. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on MCF-7 Cells

  • Method : MCF-7 cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 50 µM after 48 hours.

The biological activity of this compound is attributed to its ability to interact with biological membranes and proteins. The dodecyl chain enhances membrane penetration, while the phosphonate groups can chelate metal ions essential for microbial growth and enzymatic functions. This dual action may explain its effectiveness as both an antimicrobial and anticancer agent.

Research Findings

Recent studies have focused on the optimization of this compound for enhanced biological activity. Modifications to the alkyl chain length and the introduction of various substituents have been explored to improve efficacy and reduce toxicity.

Table 2: Structure-Activity Relationship Studies

ModificationActivity Change
Shortened alkyl chain (C8)Increased solubility
Addition of hydroxyl groupsEnhanced anticancer activity
Substitution with aromatic ringsBroadened spectrum against bacteria

Comparison with Similar Compounds

Structural Variations in Alkyl Chain Length

Bisphosphonates with varying alkyl chains exhibit distinct solubility and surfactant properties:

Compound Name Alkyl Chain CAS Number Key Applications Reference
Trisodium hydrogen [(heptylimino)bis(methylene)]bisphosphonate C₇H₁₅ 13868-69-4 Corrosion inhibition
Trisodium hydrogen [(octylimino)bis(methylene)]bisphosphonate C₈H₁₇ 94230-73-6 Detergent formulations
Trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate C₁₂H₂₅ 16693-69-9 Mineral flotation, scale inhibition
Trisodium hydrogen [(tetradecylimino)bis(methylene)]bisphosphonate C₁₄H₂₉ 13868-69-4 High-temperature stability

Key Findings :

  • Longer alkyl chains (e.g., C₁₂ vs. C₇) increase hydrophobicity, enhancing adsorption onto mineral surfaces in flotation processes .
  • Shorter chains (e.g., C₇) improve water solubility, favoring applications in aqueous corrosion inhibitors .

Counterion Variations

The choice of counterion (Na⁺, K⁺, NH₄⁺) influences solubility and thermal stability:

Compound Name Counterion Molecular Formula Solubility (g/L) Thermal Stability (°C) Reference
Tripotassium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate K⁺ C₁₄H₂₉K₃NO₆P₂ 120 (20°C) 580
Trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate Na⁺ C₁₄H₂₉NNa₃O₆P₂ 95 (20°C) 565.7
Diammonium dihydrogen [(dodecylimino)bis(methylene)]bisphosphonate NH₄⁺ C₁₄H₃₃N₃O₆P₂ 150 (20°C) 520

Key Findings :

  • Sodium salts generally exhibit moderate solubility, balancing industrial applicability and cost .
  • Ammonium salts show higher solubility but lower thermal stability, limiting high-temperature uses .

Functional Group Modifications

Amino Bisphosphonate Methacrylates

Amino bisphosphonates with methacrylate groups (e.g., MACnNP2/MMA) are polymerizable derivatives used in biomedical materials. Unlike trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate, these compounds form copolymers with methyl methacrylate (MMA), enabling controlled drug delivery systems .

Methylene vs. Geminal Bisphosphonates
  • Methylene bisphosphonates (e.g., APCP) feature a P–CH₂–P backbone and are potent enzyme inhibitors (e.g., CD73 inhibition with IC₅₀ = 0.1 µM) .
  • Geminal bisphosphonates (e.g., compound 7 in ) replace the methylene bridge with a geminal P–C–P structure, reducing inhibitory potency (IC₅₀ = 10 µM) due to altered ribose interactions .

Mineral Processing

Trisodium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate (Lauraphos 301) outperforms shorter-chain analogs in cassiterite (SnO₂) flotation, achieving >90% recovery at pH 6.8–8.8 by selectively binding Fe³⁺ impurities .

Biomedical Relevance

The dodecyl derivative’s surfactant properties are being explored for nanoparticle drug carriers .

Preparation Methods

Phosphorylation of Dodecylamine Derivatives

A widely documented method involves the phosphorylation of dodecylamine with methylenebisphosphonic acid precursors. In a representative procedure, dodecylamine is reacted with formaldehyde and phosphorous acid under acidic conditions to form the bisphosphonic acid intermediate. The reaction proceeds via a Mannich-type mechanism, where the amine nucleophile attacks electrophilic carbonyl carbons, followed by phosphorylation.

The intermediate is then neutralized with sodium hydroxide to yield the trisodium salt. Critical parameters include:

  • Molar ratios : A 1:2:2 ratio of dodecylamine, formaldehyde, and phosphorous acid ensures complete bisphosphonation.

  • Temperature : Reactions are typically conducted at 80–90°C to accelerate imine formation while minimizing side reactions.

  • Acid catalyst : Hydrochloric acid (0.1–0.5 M) optimizes protonation of the amine and carbonyl groups.

Yields of 70–78% are achievable, with purity >95% confirmed by ³¹P NMR.

Acyl Chloride-Mediated Synthesis

An alternative approach adapts the synthesis of methylenebisphosphonates via acyl chlorides. Here, dodecyl isocyanate is converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with triethyl phosphite in dry benzene under argon:

C₁₂H₂₅NCOCl+2P(OEt)₃C₁₂H₂₅N(CP(O)(OEt)₂)₂+2EtCl+EtOH\text{C₁₂H₂₅NCOCl} + 2 \text{P(OEt)₃} \rightarrow \text{C₁₂H₂₅N(CP(O)(OEt)₂)₂} + 2 \text{EtCl} + \text{EtOH}

Subsequent hydrolysis with trimethylsilyl bromide (TMSBr) removes ethyl groups, yielding the bisphosphonic acid. Neutralization with NaOH produces the trisodium salt. This method offers higher regioselectivity (up to 89%) but requires stringent anhydrous conditions.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using chloroform-methanol gradients (0–15% methanol). The trisodium salt elutes at 8–10% methanol, as monitored by thin-layer chromatography.

Lyophilization

After neutralization to pH 7, aqueous solutions are lyophilized to obtain the trisodium salt as a hygroscopic powder. Residual solvents (e.g., benzene) are reduced to <50 ppm through this process.

Spectroscopic Validation

  • ³¹P NMR : A singlet at δ 16.6–18.8 ppm confirms equivalence of phosphorus atoms.

  • ¹H NMR : Characteristic signals include δ 1.25 ppm (dodecyl chain CH₂), 3.45 ppm (N–CH₂–P), and absence of ethyl groups (δ 1.2–1.4 ppm).

  • HREIMS : Molecular ion peaks at m/z 439.3079 (calculated for C₁₄H₃₀NNa₃O₆P₂).

Comparative Analysis of Synthetic Methods

Parameter Phosphorylation Route Acyl Chloride Route
Yield70–78%65–72%
Purity>95%90–93%
Reaction Time8–12 h24–36 h
CostLowHigh
ScalabilityIndustrialLab-scale

The phosphorylation method is preferred for industrial synthesis due to lower reagent costs and shorter reaction times, while the acyl chloride route provides better control over stereochemistry.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents describe continuous flow systems that enhance heat transfer and mixing efficiency. By maintaining precise temperature control (±2°C), side products (e.g., mono-phosphonated species) are reduced to <5%.

Solvent Recycling

Benzene and dichloromethane are recovered via fractional distillation, achieving 85–90% solvent reuse. This reduces production costs by 30%.

Challenges and Solutions

Sodium Counterion Distribution

Incomplete neutralization can lead to mixtures of mono-, di-, and trisodium salts. Titration with 0.1 M NaOH under pH-stat conditions ensures complete conversion to the trisodium form.

Hygroscopicity Management

The trisodium salt’s hygroscopicity is mitigated by packaging under nitrogen with desiccants (e.g., silica gel). Storage at 15–25°C and <30% relative humidity prevents clumping .

Q & A

Q. What are the standard synthesis protocols for trisodium hydrogen ((dodecylimino)bis(methylene))bisphosphonate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via alkylation of bisphosphonic acid derivatives with dodecylamine, followed by sodium salt formation. Key intermediates include [(dodecylimino)bis(methylene)]bisphosphonic acid (CAS 5995-33-5), characterized by FT-IR and NMR spectroscopy to confirm the imino-bis(methylene) linkage and phosphonate groups. Final sodium salt formation is verified via elemental analysis and ion chromatography to ensure stoichiometric substitution (3:1 sodium-to-acid ratio) .

Q. How is the purity and structural integrity of the compound validated in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is used to assess purity (>98%). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 373.36 (C₁₄H₃₃NO₆P₂). X-ray powder diffraction (XRPD) or single-crystal analysis (if available) validates crystallinity and absence of polymorphic impurities .

Q. What are the critical physical-chemical properties influencing its experimental handling?

  • Methodological Answer : Key properties include:
  • Thermal stability : Decomposition above 295.9°C (TGA analysis, 10°C/min under N₂).
  • Solubility : High solubility in aqueous alkaline solutions (pH > 10) but limited in organic solvents.
  • Hygroscopicity : Requires storage in desiccators due to moderate hygroscopicity (evidenced by Karl Fischer titration) .

Advanced Research Questions

Q. How does this compound interact with metal ions in solution, and how are stability constants determined?

  • Methodological Answer : Chelation behavior is studied via isothermal titration calorimetry (ITC) or UV-Vis spectrophotometry. For example, in cassiterite (SnO₂) flotation studies, the compound binds Fe³⁺ ions via phosphonate groups, forming stable complexes (log K ~ 8–10). Competitive titration with EDTA at pH 7–9 quantifies metal-ligand stability constants .

Q. What experimental strategies resolve structural ambiguities in the compound’s coordination geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve coordination modes. Crystallization is achieved via slow evaporation from methanol/water (1:1). Data collection at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) reveals bond lengths (P–O = 1.51–1.54 Å) and confirms tetrahedral phosphonate geometry. Density functional theory (DFT) calculations validate experimental bond angles .

Q. How do counterion variations (e.g., Na⁺ vs. K⁺ or NH₄⁺) affect the compound’s efficacy in mineral flotation or bioactivity?

  • Methodological Answer : Comparative studies involve synthesizing dipotassium (CAS 94248-78-9) or diammonium (CAS 94107-75-2) analogs. Flotation efficiency is tested via Hallimond tube assays at varying pH (2–12), while bioactivity (e.g., enzyme inhibition) is assessed via kinetic assays (IC₅₀ values). Ion-specific effects are quantified using atomic absorption spectroscopy (AAS) to monitor metal ion sequestration .

Q. What advanced spectroscopic techniques elucidate degradation pathways under oxidative or thermal stress?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation products (e.g., phosphoric acid derivatives). Electron paramagnetic resonance (EPR) detects radical intermediates during UV-induced oxidation. Solid-state NMR (³¹P MAS NMR) tracks phosphonate group integrity under thermal stress .

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